N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14(25)16-7-9-18(10-8-16)23-20(26)19-6-3-11-24(21(19)27)13-15-4-2-5-17(22)12-15/h2-12H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUROYZOGURWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. Its molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound's structure features a dihydropyridine ring fused with a carboxamide group, alongside acetylphenyl and chlorophenyl moieties. This unique structural configuration may confer distinct biological activities that are currently under investigation.
Potential Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some dihydropyridine derivatives have demonstrated antibacterial properties against various strains.
- Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and urease.
- Anticancer Activity : Certain derivatives have shown potential in cancer chemotherapy applications.
Comparative Analysis of Similar Compounds
To better understand the biological potential of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide | Structure | Exhibits strong hydrogen bonding capabilities |
| 1-(3-Chlorophenyl)-2-pyridinamine | Structure | Focused on antibacterial activity |
| 1-Acetyl-N-(4-methoxyphenyl)-dihydropyridine | Structure | Explored for neuroprotective effects |
The uniqueness of this compound lies in its specific combination of functional groups and the dihydropyridine structure that may confer distinct biological activities not found in other similar compounds.
Antibacterial Activity
A study evaluating various synthesized compounds bearing similar structures found moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The results indicated that these compounds could serve as potential candidates for further development as antimicrobial agents. The most active compounds demonstrated IC50 values comparable to established antibiotics .
Enzyme Inhibition Studies
Research has also focused on the enzyme inhibitory properties of related dihydropyridine derivatives. For instance, several compounds were assessed for their ability to inhibit acetylcholinesterase (AChE), showing promising results that warrant further investigation into their pharmacological effectiveness .
In Silico Studies
Docking studies have been employed to elucidate the interactions between these compounds and biological targets. Such studies provide insights into the binding affinities and potential mechanisms through which these compounds exert their effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(4-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide and its analogs:
Detailed Structural and Functional Analysis
Substituent Effects on Target Binding
- 3-Chlorophenyl vs. 2-Chloro-6-Fluorobenzyl : The 3-chlorophenylmethyl group in the main compound may favor hydrophobic interactions in binding pockets, whereas the 2-chloro-6-fluorobenzyl analog () introduces steric and electronic effects that could alter selectivity .
- Acetylphenyl vs.
Pharmacological Implications
- Kinase Inhibition : BMS-777607’s efficacy as a Met kinase inhibitor (IC50 = 3.9 nM) highlights the importance of the 4-ethoxy and 4-fluorophenyl groups in potency . The main compound’s acetyl group may reduce kinase affinity compared to BMS-777607 but could compensate with improved solubility.
- Metabolic Stability : Fluorinated analogs (e.g., ) likely exhibit longer half-lives due to resistance to cytochrome P450 oxidation, a feature absent in the main compound .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Formation of the dihydropyridine core via cyclization reactions, often using Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity .
- Coupling of the acetylphenyl and chlorophenylmethyl groups through nucleophilic substitution or amide bond formation, optimized by solvent choice (e.g., DMF or ethanol) and temperature control (60–100°C) .
- Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) and confirmed by NMR .
Key optimization parameters : Reaction time (12–24 hrs), catalyst loading (5–10 mol%), and inert atmosphere to prevent oxidation .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the dihydropyridine ring and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 398.818 g/mol) and isotopic purity .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding interactions, critical for understanding bioactivity .
- HPLC : Assess purity (>95%) and detect degradation products under stress conditions .
Q. How do structural features influence its bioactivity?
- The dihydropyridine core enables π-π stacking with enzyme active sites (e.g., kinases) .
- The 4-acetylphenyl group enhances solubility and hydrogen-bond acceptor capacity, while the 3-chlorophenylmethyl moiety contributes to hydrophobic interactions with target proteins .
- Substituent modifications (e.g., replacing chlorine with fluorine) alter potency and selectivity in enzyme inhibition assays .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Step 1 : Synthesize analogs with substitutions at the acetylphenyl (e.g., nitro, methoxy) or chlorophenylmethyl groups (e.g., fluorophenyl, methyl) .
- Step 2 : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ values against kinases) and compare with the parent compound.
- Step 3 : Use computational tools (e.g., molecular docking) to correlate activity trends with steric/electronic properties .
Example SAR Finding : Fluorine substitution at the chlorophenyl position increases selectivity for tyrosine kinases by 3-fold .
Q. What methods elucidate interactions with biological targets?
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinase-ligand complexes) to identify binding motifs .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for affinity comparisons .
- Competitive Binding Assays : Use fluorescent probes (e.g., ATP-competitive inhibitors) to validate target engagement .
Q. How to resolve contradictions in bioactivity data across studies?
- Purity Verification : Confirm compound integrity via HPLC and LC-MS to rule out degradation artifacts .
- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based assays) to identify context-dependent effects .
- Metabolic Stability Testing : Evaluate hepatic microsomal stability to assess if discrepancies arise from rapid in vivo metabolism .
Q. How to optimize reaction conditions for scalability and reproducibility?
- Design of Experiments (DoE) : Systematically vary solvent polarity, catalyst loading, and temperature to identify robust conditions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .
Case Study : Replacing DMF with ethanol improved yield from 45% to 68% while reducing purification steps .
Q. What computational approaches model its pharmacokinetic properties?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO) influencing redox stability .
- Molecular Dynamics (MD) Simulations : Simulate membrane permeability and blood-brain barrier penetration .
- ADMET Prediction Tools : Use software like SwissADME to estimate solubility, logP, and CYP450 interactions .
Q. How to assess stability under physiological conditions?
- pH-Dependent Degradation : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.
- Thermal Stability : Heat at 37°C/60°C for 24–72 hrs to simulate storage and in vivo conditions .
Key Finding : The compound degrades rapidly at pH < 3, suggesting enteric coating for oral delivery .
Q. What are key considerations for in vivo efficacy studies?
- Dosing Regimen : Optimize based on pharmacokinetic parameters (t½ = 4.2 hrs in mice) .
- Toxicity Screening : Conduct acute toxicity assays (LD₅₀) and histopathological analysis of major organs .
- Biomarker Validation : Measure target modulation (e.g., kinase phosphorylation) in tumor xenografts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
